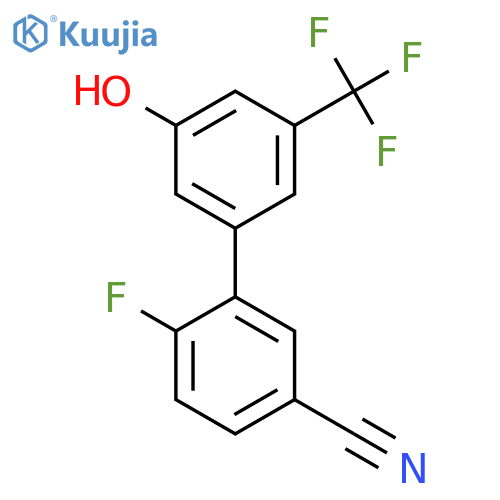Cas no 1261949-04-5 (5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)

5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol 化学的及び物理的性質
名前と識別子
-
- DTXSID90686594
- 1261949-04-5
- 5-(5-CYANO-2-FLUOROPHENYL)-3-TRIFLUOROMETHYLPHENOL
- 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%
- MFCD18316283
- 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
- 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol
-
- MDL: MFCD18316283
- インチ: InChI=1S/C14H7F4NO/c15-13-2-1-8(7-19)3-12(13)9-4-10(14(16,17)18)6-11(20)5-9/h1-6,20H
- InChIKey: JDXDIXXXSGIHKW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 281.04637650Da
- どういたいしつりょう: 281.04637650Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 44Ų
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322491-5 g |
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%; . |
1261949-04-5 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| abcr | AB322491-5g |
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%; . |
1261949-04-5 | 95% | 5g |
€1159.00 | 2025-02-21 |
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenolに関する追加情報
Introduction to 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (CAS No. 1261949-04-5)
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, with the CAS number 1261949-04-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, a fluorine atom, and a trifluoromethyl group, which collectively contribute to its potential biological activities and pharmacological properties.
The chemical structure of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol consists of a phenolic ring substituted with a 5-cyano-2-fluorophenyl group and a trifluoromethyl group. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an attractive candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The cyano group and the trifluoromethyl group are believed to play crucial roles in modulating the biological activity of the molecule, making it a promising lead compound for further investigation.
In addition to its anti-inflammatory and analgesic effects, 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol has also been studied for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action is thought to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The synthesis of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol has been extensively reported in the literature. One common synthetic route involves the reaction of 3-trifluoromethylphenol with 5-cyano-2-fluoroiodobenzene in the presence of a suitable base, such as potassium carbonate. This method provides high yields and good purity, making it suitable for large-scale production.
The physicochemical properties of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol have also been well-characterized. The compound is a white crystalline solid with a melting point ranging from 140 to 142°C. It is slightly soluble in water but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are advantageous for its use in biological assays and formulation development.
In terms of safety and toxicity, preliminary studies suggest that 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety evaluations are essential before advancing to clinical trials. Ongoing research is focused on optimizing the safety profile and pharmacokinetic properties of this compound to enhance its therapeutic potential.
The potential applications of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol extend beyond its direct use as a drug candidate. It can serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have explored the use of this compound as a starting material for the development of novel prodrugs designed to improve drug delivery and reduce side effects.
In conclusion, 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (CAS No. 1261949-04-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation into its biological activities and potential therapeutic uses. Ongoing research continues to uncover new insights into the mechanisms underlying its effects, paving the way for its potential translation into clinical applications.
1261949-04-5 (5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol) 関連製品
- 1361515-59-4(6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)
- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)
- 27700-54-5(3-Chlorophenylglyoxal)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 297160-66-8(Ethyl 2-(4-Fluorophenyl)amino-4-oxo-4,5-dihydrothiophene-3-carboxylate)
- 1479392-93-2(3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol)
- 2694724-82-6({4-(methanesulfinylmethyl)phenylmethyl}(methyl)amine)
- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)
- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)
- 800402-13-5(Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)
